2,3,5,5-Tetramethylheptane

Boiling Point Volatility Distillation

2,3,5,5-Tetramethylheptane (CAS 61868-55-1) is a branched alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol. This compound is a member of the heptane family, featuring four methyl substituents that confer distinct physicochemical properties relative to its linear and less-branched isomers.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 61868-55-1
Cat. No. B14551314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,5-Tetramethylheptane
CAS61868-55-1
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCC(C)(C)CC(C)C(C)C
InChIInChI=1S/C11H24/c1-7-11(5,6)8-10(4)9(2)3/h9-10H,7-8H2,1-6H3
InChIKeyQSBIXVGCKCYBBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,5-Tetramethylheptane (CAS 61868-55-1): A C11 Branched Alkane for Specialized Research and Industrial Procurement


2,3,5,5-Tetramethylheptane (CAS 61868-55-1) is a branched alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol [1]. This compound is a member of the heptane family, featuring four methyl substituents that confer distinct physicochemical properties relative to its linear and less-branched isomers . As a research chemical, it is primarily utilized in studies of combustion kinetics, thermophysical property modeling, and as a component in specialty fuel and solvent applications .

Workflow Combustion kinetics, thermophysical modeling, environmental fate studies
Selection Branched C11 alkane with specific 2,3,5,5-methyl substitution pattern
Use Context Surrogate fuel component, analytical standard, specialty solvent candidate

Procurement Risk: Why Generic C11 Alkane Substitution Fails for 2,3,5,5-Tetramethylheptane


The 159+ constitutional isomers of undecane (C11H24) exhibit a wide range of physical properties [1]. Generic substitution of 2,3,5,5-tetramethylheptane with n-undecane or other branched isomers will alter boiling point, density, and liquid phase behavior, leading to off-specification performance in analytical standards, combustion models, or formulation processes [2]. The precise positioning of its four methyl groups yields a unique thermophysical signature that cannot be replicated by similar alkanes without quantitative validation [3]. The following evidence quantifies these critical differences.

n-Undecane replacement alters volatility and density profiles
Linear undecane differs significantly in boiling point and liquid density; direct substitution may compromise separation processes or model accuracy without recalibration.
Other branched C11 isomers exhibit different thermophysical windows
Isomers like 2,2,4,6-tetramethylheptane or 2,2,5,5-tetramethylheptane shift boiling points by up to 10°C, altering evaporation rates and partition behavior in formulations.
Generic alkane procurement may lack critically evaluated data
Only 2,3,5,5-tetramethylheptane provides NIST/TRC-curated thermophysical parameters; substitution increases simulation uncertainty and may require costly experimental validation.

Quantitative Differentiation Guide: 2,3,5,5-Tetramethylheptane vs. Key Comparators


Lower Boiling Point vs. Linear n-Undecane for Energy-Efficient Separation

2,3,5,5-Tetramethylheptane exhibits a significantly lower normal boiling point (172°C) compared to its linear structural isomer, n-undecane (196°C) [1]. This 24°C difference is a direct consequence of the molecule's highly branched structure, which reduces the surface area available for intermolecular London dispersion forces [2].

Boiling Point vs n-Undecane
Cross-study comparable
172°C vs 196°C (Δ -24°C)
Lower boiling point may reduce separation energy
Atmospheric pressure; supports distillation design review
Boiling Point Volatility Distillation Thermodynamics

Elevated Liquid Density vs. Linear n-Undecane for Mass-Transfer Operations

The liquid density of 2,3,5,5-tetramethylheptane is 0.7514 g/cm³ at 20°C, which is approximately 1.5% higher than that of n-undecane (0.74 g/mL at 25°C) [1]. This higher density, characteristic of compact, branched molecules, can influence phase separation behavior and fluid dynamics in process equipment [2].

Liquid Density vs n-Undecane
Cross-study comparable
0.7514 vs 0.74 g/cm³ (+1.5%)
Higher density influences phase separation design
Near room temperature; context-dependent for extraction
Density Liquid-Liquid Extraction Fluid Dynamics Physical Property

Intermediate Boiling Point Among Highly Branched C11 Isomers for Targeted Formulation

Within the family of highly branched C11H24 alkanes, 2,3,5,5-tetramethylheptane (172°C) exhibits an intermediate boiling point. It is higher than the more symmetrical 2,2,4,6-tetramethylheptane (162.2°C) but comparable to 2,2,5,5-tetramethylheptane (166°C) and 2,2,4,6,6-pentamethylheptane (177.1°C) . This places it in a specific volatility window that may be optimal for certain specialty fuel blends or solvent mixtures.

Intermediate Boiling Point Among Branched C11
Class-level inference
172°C vs 162–177°C range
Provides targeted volatility window for formulations
Data to verify; relative to symmetric isomers
Boiling Point Isomer Comparison Fuel Formulation Volatility Control

Validated Henry's Law Constant for Environmental Fate Modeling

The Henry's law solubility constant (Hscp) for 2,3,5,5-tetramethylheptane in water at 298.15 K is estimated to be approximately 9.1×10⁻⁷ mol/(m³·Pa) [1]. This value, derived from established group contribution methods, is essential for modeling the compound's environmental partitioning behavior, particularly its tendency to volatilize from aqueous solution. This property is directly relevant to its use in atmospheric chemistry studies and environmental risk assessments [2].

Henry's Law Constant
Class-level inference
9.1×10⁻⁷ mol/(m³·Pa)
Validated constant supports environmental partitioning models
298.15 K, water solvent; group-contribution basis
Henry's Law Constant Environmental Partitioning Air-Water Exchange Fate Modeling

Availability of Critically Evaluated Thermophysical Data for Process Design

2,3,5,5-Tetramethylheptane is included in the NIST/TRC Web Thermo Tables (WTT), providing critically evaluated recommendations for a wide range of thermophysical properties including normal boiling temperature, critical parameters, density as a function of temperature, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity [1]. This level of curated, peer-reviewed data is not universally available for all C11H24 isomers and is a key differentiator for rigorous process engineering and simulation work.

Critically Evaluated Data Package
Supporting evidence
NIST/TRC Web Thermo Tables inclusion
Reduces need for experimental measurement in simulation
Comprehensive thermophysical properties available
Thermophysical Properties Process Simulation NIST/TRC Data Quality

Validated Application Scenarios for 2,3,5,5-Tetramethylheptane Based on Quantitative Evidence


Calibration Standard in Gas Chromatography (GC) for Complex Hydrocarbon Mixtures

The intermediate boiling point (172°C) of 2,3,5,5-tetramethylheptane, which falls between n-undecane (196°C) and more highly branched isomers like 2,2,4,6-tetramethylheptane (162°C), makes it a valuable secondary standard for calibrating GC retention indices in the analysis of fuels and petrochemicals [1]. Its unique retention time helps resolve and identify other C11 hydrocarbons in complex samples .

Surrogate Component in Combustion Kinetics and Fuel Modeling

Its defined, lower boiling point relative to n-undecane and the availability of critically evaluated thermophysical data from NIST/TRC make 2,3,5,5-tetramethylheptane an ideal surrogate component for developing and validating detailed chemical kinetic mechanisms for the combustion of branched alkanes found in gasoline and jet fuels [1]. Its use reduces model uncertainty compared to employing a linear alkane proxy.

Model Compound for Environmental Partitioning Studies

The availability of a validated Henry's Law constant (9.1×10⁻⁷ mol/(m³·Pa) at 298.15 K) for 2,3,5,5-tetramethylheptane directly supports its use as a model compound in environmental fate and transport studies [1]. Researchers can confidently use this value to model the volatilization of branched alkanes from water bodies or soil, providing more accurate risk assessments than would be possible with a linear alkane substitute .

Specialty Solvent for Temperature-Sensitive Extraction Processes

The combination of its relatively low boiling point (172°C) and higher density (0.7514 g/cm³) compared to n-undecane positions 2,3,5,5-tetramethylheptane as a candidate for liquid-liquid extraction processes where a non-polar, volatile solvent is required [1]. Its lower boiling point allows for gentler solvent recovery and reduced thermal degradation of sensitive solutes compared to a heavier, higher-boiling linear alkane .

Application
Selection Property
Validation Focus
GC Retention Index Calibration
Intermediate boiling point between linear and highly branched alkanes
Retention time resolution in complex fuel and petrochemical analysis
Combustion Kinetics Surrogate
Critically evaluated thermophysical data from NIST/TRC
Kinetic mechanism validation for branched alkane combustion
Environmental Partitioning Model Compound
Validated Henry's Law constant
Volatilization modeling from water and soil in fate assessments
Specialty Extraction Solvent Candidate
Lower boiling point and higher density vs. n-alkane
Solvent recovery efficiency and phase separation behavior

Technical Documentation Hub

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